4-Cyclopropyl-5-methylpyridin-2-amine
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Overview
Description
4-Cyclopropyl-5-methylpyridin-2-amine is a heterocyclic amine compound with the molecular formula C9H12N2 It is a derivative of pyridine, featuring a cyclopropyl group at the 4-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-5-methylpyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclopropyl-2-methylpyridine with ammonia or an amine source under high temperature and pressure . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency . Additionally, green chemistry principles are often applied to minimize environmental impact, such as using recyclable solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-5-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
4-Cyclopropyl-5-methylpyridin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-5-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular pathways and targets are still under investigation, but the compound’s structure allows it to interact with a wide range of biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropyl-2-methylpyridin-4-amine: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
4-Cyclopropyl-2-methylpyridine: Lacks the amine group, resulting in different chemical properties and applications.
4-Cyclopropyl-5-fluoro-6-methylpyridin-2-yl: Contains a fluorine atom, which can significantly alter its reactivity and biological interactions.
Uniqueness
4-Cyclopropyl-5-methylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclopropyl and methyl groups on the pyridine ring enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
4-cyclopropyl-5-methylpyridin-2-amine |
InChI |
InChI=1S/C9H12N2/c1-6-5-11-9(10)4-8(6)7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,10,11) |
InChI Key |
DXMUDXYKGNVKLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C2CC2)N |
Origin of Product |
United States |
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